

# 4'-Methoxyflavone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4'-Methoxyflavone

Cat. No.: B190367

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## Introduction

**4'-Methoxyflavone** is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is characterized by a backbone of 2-phenyl-1-benzopyran-4-one (flavone) with a methoxy group substitution at the 4' position of the B-ring. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.<sup>[1]</sup> This technical guide provides an in-depth overview of the physicochemical properties of **4'-Methoxyflavone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological signaling pathways.

## Physicochemical Properties

The fundamental physicochemical properties of **4'-Methoxyflavone** are summarized in the table below, providing a crucial reference for experimental design and interpretation.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sub>3</sub>	[2][3]
Molecular Weight	252.26 g/mol	[2][4]
Appearance	White to light yellow crystalline powder	[1][2][3]
Melting Point	157-161 °C	[1][2]
Solubility	Soluble in DMSO (5 mg/mL, with warming), ethanol, and other organic solvents. Sparingly soluble in aqueous buffers.	[2][3][5]
LogP (octanol-water partition coefficient)	3.820 (estimated)	[2][6][7]
Maximum UV Absorption (λ <sub>max</sub> )	319 nm (in Methanol), 255 nm (in Ethanol)	[3][8]
CAS Number	4143-74-2	[2]

## Experimental Protocols

### Synthesis of 4'-Methoxyflavone

A common and effective method for the synthesis of **4'-Methoxyflavone** involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.

#### 1. Synthesis of 2'-Hydroxy-4-methoxychalcone (Chalcone Intermediate)

- Materials: 2'-hydroxyacetophenone, 4-methoxybenzaldehyde (p-anisaldehyde), sodium hydroxide (NaOH), ethanol.
- Procedure:
  - Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol in a flask.

- Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring at room temperature.
- Continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.
- The precipitated solid, 2'-hydroxy-4-methoxychalcone, is collected by filtration, washed with cold water until the washings are neutral, and then dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

## 2. Oxidative Cyclization to **4'-Methoxyflavone**

- Materials: 2'-Hydroxy-4-methoxychalcone, iodine (I<sub>2</sub>), dimethyl sulfoxide (DMSO).
- Procedure:
  - Dissolve the purified 2'-hydroxy-4-methoxychalcone in DMSO in a round-bottom flask.
  - Add a catalytic amount of iodine to the solution.
  - Reflux the mixture for 2-3 hours. Monitor the reaction's progress using TLC.
  - After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.
  - The precipitated solid, **4'-Methoxyflavone**, is collected by filtration, washed thoroughly with water, and dried.
  - Further purification can be achieved by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC)

- Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for the analysis of **4'-Methoxyflavone**.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size) is commonly used.
- Mobile Phase: A gradient elution system is often employed for optimal separation. A typical mobile phase consists of:
  - Solvent A: Water with 0.1% formic acid or acetic acid.
  - Solvent B: Acetonitrile or methanol.
- Elution Program: A linear gradient from a lower to a higher concentration of Solvent B over 20-30 minutes is a good starting point.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: The UV detector can be set at the  $\lambda_{\text{max}}$  of **4'-Methoxyflavone**, which is around 319 nm in methanol.[3][8] A PDA detector allows for the acquisition of the full UV spectrum for peak identification.
- Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filtered through a 0.45  $\mu$ m syringe filter before injection.

### Spectroscopic Characterization

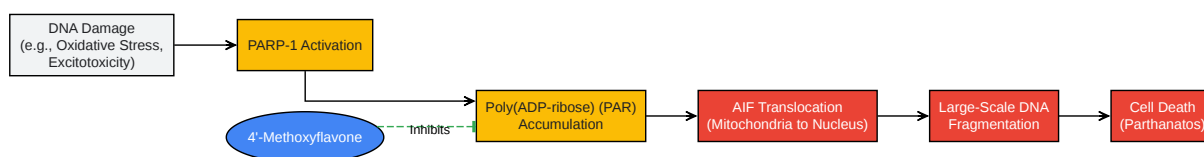
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of **4'-Methoxyflavone** will show characteristic signals for the aromatic protons and the methoxy group protons.
  - $^{13}\text{C}$  NMR: Reveals the number and types of carbon atoms present. The spectrum will display distinct signals for the carbonyl carbon, the olefinic carbons of the pyran ring, the aromatic carbons, and the methoxy carbon.

- Sample Preparation: For NMR analysis, 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **4'-Methoxyflavone** will exhibit characteristic absorption bands for the C=O (carbonyl) stretching of the flavone nucleus, C-O-C (ether) stretching of the methoxy group and the pyran ring, and C=C stretching of the aromatic rings.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **4'-Methoxyflavone**, the molecular ion peak  $[\text{M}]^+$  would be observed at an  $m/z$  corresponding to its molecular weight (252.26).

## Biological Activity and Signaling Pathways

**4'-Methoxyflavone** has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death distinct from apoptosis.[8] Parthanatos is initiated by the overactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.

The proposed mechanism of action involves the reduction of the synthesis and accumulation of poly(ADP-ribose) (PAR) polymer, a product of PARP-1 activity.[8] The accumulation of PAR in the nucleus triggers the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to large-scale DNA fragmentation and ultimately, cell death.[8] By inhibiting this cascade, **4'-Methoxyflavone** protects neuronal cells from death induced by excitotoxicity and oxidative stress.[8]

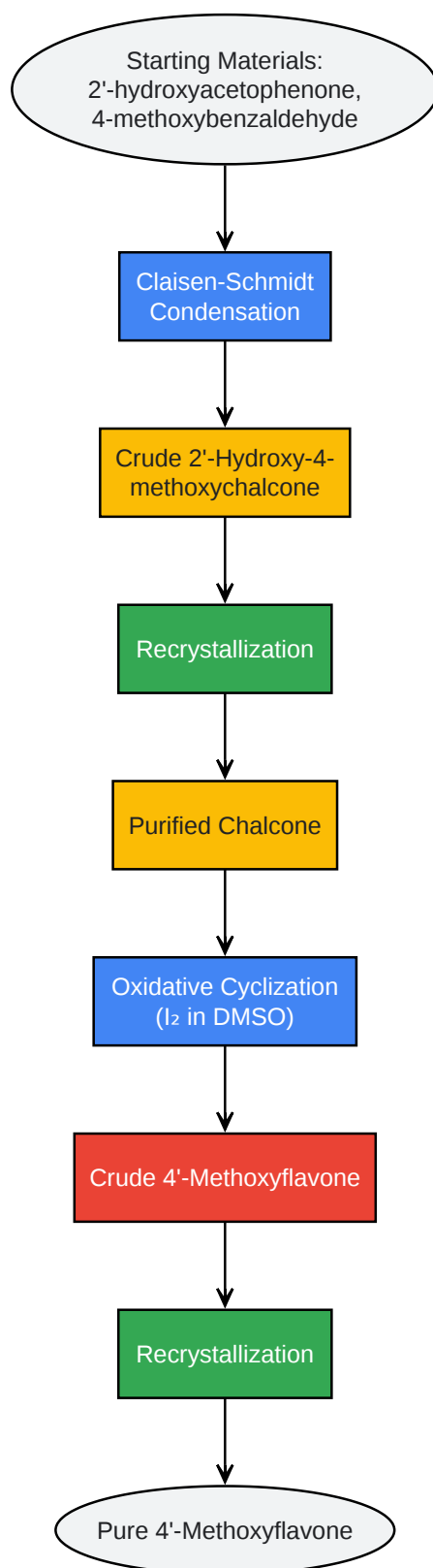


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Inhibition of the Parthanatos Signaling Pathway by **4'-Methoxyflavone**.

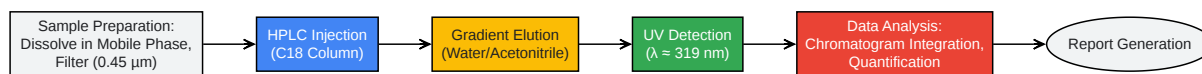
## Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of **4'-Methoxyflavone**.



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General workflow for the synthesis and purification of **4'-Methoxyflavone**.



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Workflow for the HPLC analysis of **4'-Methoxyflavone**.

## Conclusion

**4'-Methoxyflavone** is a flavonoid with well-defined physicochemical properties and promising biological activities, particularly in the realm of neuroprotection. The experimental protocols outlined in this guide provide a solid foundation for its synthesis, purification, and analytical characterization. The elucidation of its role in inhibiting the parthanatos signaling pathway opens up new avenues for research into its therapeutic potential for neurodegenerative diseases. Further investigation into its structure-activity relationships and its effects on other cellular pathways will be crucial for the development of novel drugs based on the **4'-Methoxyflavone** scaffold.

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